molecular formula C10H12INO3S B14824877 N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide

N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide

Cat. No.: B14824877
M. Wt: 353.18 g/mol
InChI Key: FXYRATXTHSSFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-7-2-5-10(9(11)6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

FXYRATXTHSSFAH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Corresponding sulfonic acids and other oxidized derivatives.

    Reduction Products: Reduced amines and other reduced derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active intermediates or products.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-3-iodophenyl)methanesulfonamide can be compared with other similar compounds, such as:

Uniqueness

The presence of the cyclopropoxy group in this compound imparts unique chemical properties, making it distinct from other similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.